molecular formula C12H21NO5 B579991 Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate CAS No. 1095010-47-1

Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate

Cat. No.: B579991
CAS No.: 1095010-47-1
M. Wt: 259.302
InChI Key: DFZMPKMSTNKZKL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate, also known as 1-tert-Butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate, is primarily used as an intermediate in the synthesis of various pharmaceutical compounds . It is used in the synthesis of heterocyclylaminopyrazine derivatives for use as CHK-1 inhibitors . CHK-1, or Checkpoint Kinase 1, is a protein kinase that plays a crucial role in the DNA damage response pathway, making it a target for cancer therapeutics .

Mode of Action

As an intermediate, this compound itself does not directly interact with biological targets. Instead, it is used to synthesize other compounds that do. For example, in the synthesis of CHK-1 inhibitors, this compound likely contributes to the formation of the final active molecule that can inhibit the CHK-1 protein .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the final products synthesized using it. In the case of CHK-1 inhibitors, these molecules can interrupt the DNA damage response pathway. By inhibiting CHK-1, these molecules can prevent cancer cells from repairing their DNA, leading to cell death .

Result of Action

For instance, CHK-1 inhibitors can lead to the death of cancer cells by preventing DNA repair .

Action Environment

The action of this compound is primarily in the laboratory setting where it is used to synthesize other compounds . Environmental factors such as temperature, pH, and solvent used can influence the efficiency of these synthesis reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate typically involves the protection of piperidine with a Boc group, followed by hydroxylation and esterification. One common method includes:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Trifluoroacetic acid (TFA)

Major Products Formed:

Scientific Research Applications

Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of heterocyclic compounds and pharmaceuticals.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the development of drugs targeting specific enzymes or receptors.

    Industry: In the production of fine chemicals and advanced materials.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 5-hydroxypiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(10(15)17-4)5-9(14)7-13/h8-9,14H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZMPKMSTNKZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672358
Record name 1-tert-Butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095010-47-1
Record name 1-tert-Butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate
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